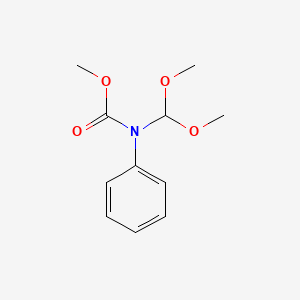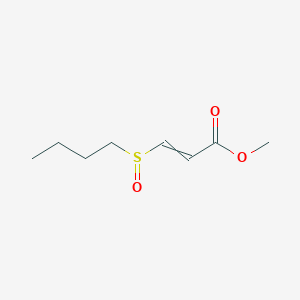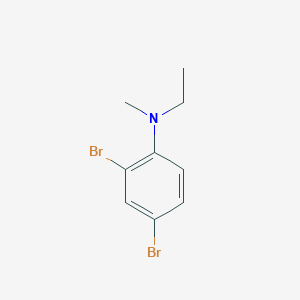![molecular formula C21H21ClNO2P B14516831 {[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride CAS No. 62779-17-3](/img/structure/B14516831.png)
{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride is a chemical compound known for its unique structure and properties It is composed of a methoxycarbonyl group, an amino group, a methyl group, and a triphenylphosphanium chloride moiety
Vorbereitungsmethoden
The synthesis of {[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable methoxycarbonylating agent and an aminomethylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require the presence of a base to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the methoxycarbonyl or amino groups are replaced by other functional groups using appropriate reagents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of {[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride involves its interaction with molecular targets such as enzymes or receptors. The methoxycarbonyl and amino groups can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function. The triphenylphosphanium moiety may also play a role in stabilizing the compound and facilitating its interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride can be compared with similar compounds such as:
Triphenylphosphine: A common reagent in organic synthesis, but lacks the methoxycarbonyl and amino groups.
Methoxycarbonylmethylphosphonium chloride: Similar structure but without the triphenyl groups.
Aminomethylphosphonium chloride: Contains the amino group but lacks the methoxycarbonyl and triphenyl groups.
Eigenschaften
CAS-Nummer |
62779-17-3 |
|---|---|
Molekularformel |
C21H21ClNO2P |
Molekulargewicht |
385.8 g/mol |
IUPAC-Name |
(methoxycarbonylamino)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C21H20NO2P.ClH/c1-24-21(23)22-17-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H |
InChI-Schlüssel |
OPXKHZXXACQQRK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14516755.png)
![(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14516757.png)
![1'-Methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride](/img/structure/B14516763.png)










